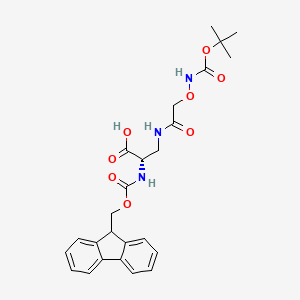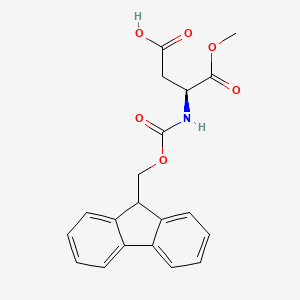
Fmoc-D-Dab(Ivdde)-OH
Overview
Description
Fmoc-D-Dab(Ivdde)-OH is a modified amino acid derivative used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The D-Dab(Ivdde) part of the compound refers to the D-isomer of diaminobutyric acid with an isovaleryl-dehydroalanine (Ivdde) protecting group on the side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dab(Ivdde)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of diaminobutyric acid is protected using the Fmoc group. This is achieved by reacting diaminobutyric acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain amino group is protected using the isovaleryl-dehydroalanine (Ivdde) group. This involves reacting the Fmoc-protected diaminobutyric acid with isovaleryl-dehydroalanine chloride under basic conditions.
Purification: The final product, this compound, is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and consistency in the production of the compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Dab(Ivdde)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Ivdde group can be removed under acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, and trifluoroacetic acid for Ivdde removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are commonly used.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc and Ivdde groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.
Scientific Research Applications
Fmoc-D-Dab(Ivdde)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are important for studying protein structure and function.
Biology: The compound is used to create peptide-based probes and inhibitors for studying biological processes.
Medicine: Peptides synthesized using this compound are investigated for their therapeutic potential, including as antimicrobial agents and enzyme inhibitors.
Industry: The compound is used in the development of peptide-based materials and nanostructures for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-D-Dab(Ivdde)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Ivdde group protects the side chain, allowing for selective deprotection and further functionalization. The compound’s ability to form stable peptide bonds and its compatibility with solid-phase synthesis techniques make it a valuable tool in peptide chemistry.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Dap(Ivdde)-OH: Similar to Fmoc-D-Dab(Ivdde)-OH but with diaminopropionic acid instead of diaminobutyric acid.
Fmoc-Orn(Ivdde)-OH: Contains ornithine instead of diaminobutyric acid.
Uniqueness
This compound is unique due to the presence of the D-isomer of diaminobutyric acid, which can impart different structural and functional properties to the peptides synthesized using this compound. The combination of Fmoc and Ivdde protecting groups allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,35H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMMALLSYWTSAX-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















